molecular formula C15H23N5O2S B612039 Oclacitinib

Oclacitinib

Cat. No.: B612039
M. Wt: 337.4 g/mol
InChI Key: HJWLJNBZVZDLAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oclacitinib is a synthetic cyclohexylamino pyrrolopyrimidine janus kinase inhibitor that is relatively selective for janus kinase 1. It is primarily used as a veterinary medication under the brand name Apoquel. This compound is effective in controlling atopic dermatitis and pruritus caused by allergic dermatitis in dogs . It was approved for use in the United States in 2013 and in the European Union in 2023 .

Mechanism of Action

Target of Action

Oclacitinib, a synthetic cyclohexylamino pyrrolopyrimidine, is a Janus kinase (JAK) inhibitor that is relatively selective for JAK1 . JAK1 is a member of the JAK family of cytoplasmic non-receptor tyrosine kinases, which also includes JAK2, JAK3, and TYK2 . These kinases play a crucial role in cytokine signaling, regulating the transcription of several genes involved in inflammatory, immune, and cancer conditions .

Mode of Action

This compound works by modulating the production of signal molecules called cytokines in some cells . Normally, a cytokine binds to a JAK receptor, driving the two individual chains to come together and self-phosphorylate . This compound inhibits this process by blocking the action of enzymes known as Janus kinases . This inhibition of signal transduction when the JAK is activated helps downregulate the expression of inflammatory cytokines .

Biochemical Pathways

The JAKs transduce cytokine signaling through the JAK-STAT pathway, which regulates the transcription of several genes involved in inflammatory, immune, and cancer conditions . This compound, by inhibiting JAK1, affects this pathway and its downstream effects .

Pharmacokinetics

This compound is well absorbed when taken orally, reaching peak plasma concentration in less than an hour . It has a bioavailability of 89% , and is metabolized in the liver . The elimination half-life of this compound is between 3.1 and 5.2 hours , and it is mostly excreted through the liver .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to reduce the expression of inflammatory cytokines . This results in a decrease in inflammation and allergic reactions, making it effective in the treatment of conditions like atopic dermatitis and pruritus from allergic dermatitis in dogs .

Biochemical Analysis

Biochemical Properties

Oclacitinib plays a crucial role in biochemical reactions by inhibiting the activity of janus kinase 1 (JAK1), a type of enzyme involved in the signaling pathways of various cytokines . By selectively targeting JAK1, this compound disrupts the signal transduction process that leads to the expression of inflammatory cytokines . This inhibition helps in downregulating the inflammatory response, making it effective in treating allergic conditions . This compound interacts with cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-6 (IL-6), interleukin-13 (IL-13), and interleukin-31 (IL-31), which are involved in the inflammatory process .

Cellular Effects

This compound influences various cellular processes by modulating the activity of cytokines that play a role in cell signaling pathways . It affects cell function by inhibiting the production of pro-inflammatory cytokines, thereby reducing inflammation . This compound has been shown to impact cell signaling pathways such as the JAK-STAT pathway, which is crucial for the regulation of immune responses . Additionally, it influences gene expression by downregulating the expression of genes involved in the inflammatory response . This compound also affects cellular metabolism by altering the production of cytokines that regulate metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of JAK1, which is a key enzyme in the JAK-STAT signaling pathway . By binding to the ATP-binding site of JAK1, this compound prevents the phosphorylation and activation of STAT proteins, which are responsible for transmitting signals from cytokine receptors to the nucleus . This inhibition leads to a decrease in the transcription of genes involved in the inflammatory response . This compound’s ability to inhibit JAK1 selectively allows it to modulate the immune response without affecting other signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound has a rapid onset of action, with a significant reduction in pruritus observed within 24 hours of administration . The stability of this compound in laboratory conditions has been well-documented, with minimal degradation observed over time . Long-term studies have indicated that this compound maintains its efficacy in reducing inflammation and pruritus over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In dogs, the recommended dosage is 0.4 to 0.6 mg/kg twice daily for up to two weeks, followed by once daily administration . Studies have shown that higher doses of this compound can lead to increased efficacy in reducing pruritus and inflammation . At higher doses, there is also an increased risk of adverse effects such as gastrointestinal issues and immunosuppression . In cats, this compound has been shown to be well-tolerated at doses of 1 mg/kg and 2 mg/kg, with minimal adverse effects observed .

Metabolic Pathways

This compound is primarily metabolized in the liver, where it undergoes oxidative metabolism . The metabolic pathways of this compound involve mono- and bis-oxidation, oxidative ring opening, and oxidative decarboxylation . These metabolic processes result in the formation of various metabolites, which are then excreted primarily through the liver . The involvement of liver enzymes in the metabolism of this compound highlights the importance of liver function in the pharmacokinetics of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . It has a high bioavailability of 89%, indicating efficient absorption when administered orally . This compound is moderately bound to plasma proteins, with a protein binding rate of 66.3-69.7% . This binding helps in the distribution of this compound to various tissues, where it exerts its therapeutic effects . The transport of this compound within cells is facilitated by its interaction with specific transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with JAK1 receptors . The binding of this compound to JAK1 receptors prevents the phosphorylation and activation of STAT proteins, which are located in the cytoplasm . This localization is crucial for the inhibition of the JAK-STAT signaling pathway and the subsequent downregulation of inflammatory cytokines . The subcellular localization of this compound ensures its targeted action within the cells, leading to effective modulation of the immune response .

Preparation Methods

The synthesis of Oclacitinib involves several steps, starting from readily available starting materials. One of the methods includes the preparation of a compound with a specific structure, which is then used to synthesize this compound and its maleate. This method is advantageous as it does not require column chromatography and is suitable for industrial operations . Another method involves dissolving this compound base in ethanol and adding a mixture of maleic acid dissolved in a mixture of water and ethanol .

Chemical Reactions Analysis

Oclacitinib undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Oclacitinib has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in the study of janus kinase inhibitors and their synthetic routes.

    Biology: this compound is used to study the role of janus kinase 1 in various biological processes, including cytokine signaling and immune response.

    Medicine: It is primarily used in veterinary medicine to treat atopic dermatitis and pruritus in dogs.

    Industry: this compound is produced on an industrial scale for use in veterinary medicine.

Properties

IUPAC Name

N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2S/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWLJNBZVZDLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016299
Record name Oclacitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208319-26-9
Record name Oclacitinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208319269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oclacitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-1-(trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name OCLACITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99GS5XTB51
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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